3-Amino-4-chlorobenzoic acid

Catalog No.
S662345
CAS No.
2840-28-0
M.F
C7H6ClNO2
M. Wt
171.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-4-chlorobenzoic acid

CAS Number

2840-28-0

Product Name

3-Amino-4-chlorobenzoic acid

IUPAC Name

3-amino-4-chlorobenzoic acid

Molecular Formula

C7H6ClNO2

Molecular Weight

171.58 g/mol

InChI

InChI=1S/C7H6ClNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11)

InChI Key

DMGFVJVLVZOSOE-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)Cl

Application in Supramolecular Chemistry

Application in Peptide Synthesis

    Specific Scientific Field: Biochemistry.

    Summary of the Application: 3-Amino-4-chlorobenzoic acid is used in peptide synthesis. Peptides are short chains of amino acids that play crucial roles in biological functions.

    Methods of Application or Experimental Procedures: The specific methods of application in peptide synthesis can vary greatly depending on the specific peptide being synthesized. Generally, it involves the formation of peptide bonds between amino acids.

    Results or Outcomes: The outcomes can vary greatly depending on the specific peptide being synthesized.

Application in Synthesis of Novel Bis-Triazolyl-Aryl-Benzimidazole-Thiol Derivatives

Application as HOCl Traps for Activated Neutrophils

3-Amino-4-chlorobenzoic acid is an organic compound with the molecular formula C7H6ClNO2C_7H_6ClNO_2 and a molecular weight of approximately 171.58 g/mol. It is classified as an aromatic amino acid derivative, characterized by the presence of both an amino group (-NH₂) and a carboxylic acid group (-COOH) on a chlorinated benzene ring. This compound appears as a light beige to beige solid and has a melting point between 214-215 °C, with a predicted pKa of approximately 4.13, indicating its acidic nature .

Due to its functional groups:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: The amino group can react with acyl chlorides to form amides.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions, leading to the formation of various derivatives.
  • Reduction: The nitro group can be reduced to an amine, although in this compound it is already in the amine form.

These reactions make it a versatile intermediate in organic synthesis .

3-Amino-4-chlorobenzoic acid exhibits several biological activities, primarily related to its role as a pharmaceutical intermediate. It has been noted for its potential use in developing novel drug compounds, particularly in creating bis-triazolyl-aryl-benzimidazole-thiol derivatives. Additionally, it has been identified as an impurity in certain pharmaceutical formulations, such as Intedanib and Sunitinib, which are used in cancer therapies .

Several methods exist for synthesizing 3-amino-4-chlorobenzoic acid:

  • Direct Amination: Chlorobenzoic acid can undergo amination using ammonia or amines under acidic or basic conditions.
  • Reduction of Nitro Compounds: Starting from 3-nitro-4-chlorobenzoic acid, reduction using catalytic hydrogenation or chemical reducing agents can yield the desired amino compound.
  • Substitution Reactions: Chlorination of benzoic acid followed by amination can also produce this compound.

These methods highlight its accessibility for research and industrial applications .

3-Amino-4-chlorobenzoic acid is utilized in various applications:

  • Pharmaceuticals: As an intermediate in synthesizing drugs and bioactive compounds.
  • Chemical Research: Used as a reagent in organic synthesis and medicinal chemistry.
  • Biochemical Studies: Employed in studies involving amino acids and their derivatives.

Its unique structure allows it to play a critical role in developing new therapeutic agents .

Studies have shown that 3-amino-4-chlorobenzoic acid interacts with various biological systems:

  • Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
  • Cell Culture Studies: Its effects on cell viability and proliferation have been explored, particularly in cancer research contexts.

Further investigation into its interactions may provide insights into its potential therapeutic uses .

Several compounds share structural similarities with 3-amino-4-chlorobenzoic acid:

Compound NameMolecular FormulaKey Features
2-Amino-5-chlorobenzoic acidC7H6ClN O2Similar structure; different amino position
4-Amino-3-chlorobenzoic acidC7H6ClN O2Different amino position; similar reactivity
3-Amino-benzoic acidC7H7N O2Lacks chlorine; different properties

Uniqueness of 3-Amino-4-Chlorobenzoic Acid

The presence of both an amino group and a chlorine atom on the benzene ring distinguishes 3-amino-4-chlorobenzoic acid from other similar compounds. This unique arrangement enhances its reactivity and potential applications in pharmaceuticals, making it a valuable compound for further research and development .

XLogP3

1.8

Melting Point

214.0 °C

UNII

3Q8R4430CF

GHS Hazard Statements

Aggregated GHS information provided by 131 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 131 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 130 of 131 companies with hazard statement code(s):;
H315 (34.62%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (34.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.85%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (65.38%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2840-28-0

Wikipedia

3-amino-4-chlorobenzoic acid

General Manufacturing Information

Benzoic acid, 3-amino-4-chloro-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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